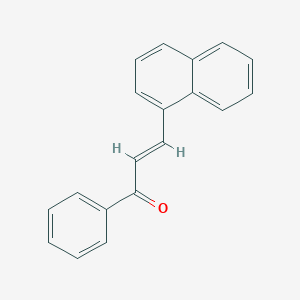
2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl-, also known as β-naphthylstyrene ketone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a yellowish powder that is insoluble in water but soluble in organic solvents.
Mechanism Of Action
The mechanism of action of 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- varies depending on its application. In OLEDs and OPVs, this compound acts as a hole transport material, facilitating the movement of positive charges. In anticancer therapy, this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. In PDT, this compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. In metal ion detection, this compound binds to metal ions, leading to a change in its fluorescence properties.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- have been studied in vitro and in vivo. In vitro studies have shown that this compound exhibits cytotoxicity towards various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that this compound has low toxicity and good biocompatibility, making it a promising candidate for biomedical applications.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its low solubility in water and its potential toxicity towards living organisms.
Future Directions
There are several future directions for the research on 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl-. One direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the investigation of its potential applications in other fields, such as sensing and catalysis. Furthermore, the development of new derivatives of this compound with improved properties and lower toxicity is also an area of interest for future research.
Synthesis Methods
The synthesis of 2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- can be achieved through various methods. One of the commonly used methods is the Claisen-Schmidt condensation reaction, which involves the condensation of benzaldehyde and β-naphthyl methyl ketone in the presence of a base catalyst.
Scientific Research Applications
2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- has been extensively studied for its potential applications in various fields. In the field of organic electronics, this compound has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). In the field of medicinal chemistry, this compound has been investigated for its potential as an anticancer agent and a photosensitizer for photodynamic therapy (PDT). In addition, this compound has also been used as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
42299-49-0 |
|---|---|
Product Name |
2-Propen-1-one, 3-(1-naphthalenyl)-1-phenyl- |
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
(E)-3-naphthalen-1-yl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H14O/c20-19(17-8-2-1-3-9-17)14-13-16-11-6-10-15-7-4-5-12-18(15)16/h1-14H/b14-13+ |
InChI Key |
DUXOKTVNGKSFTK-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



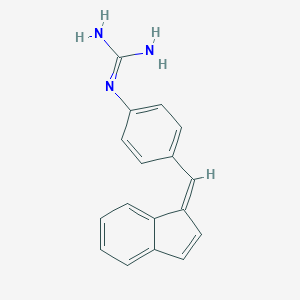
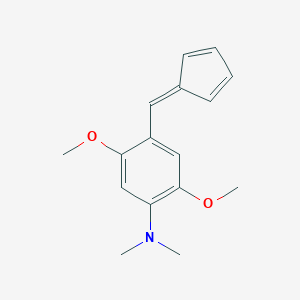
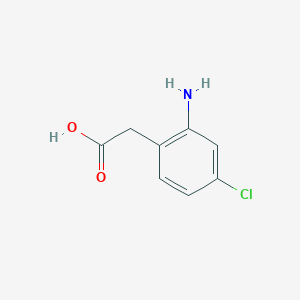
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)
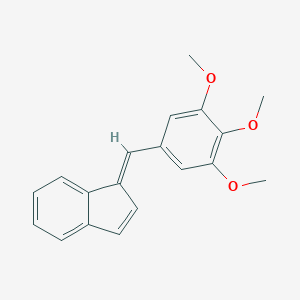
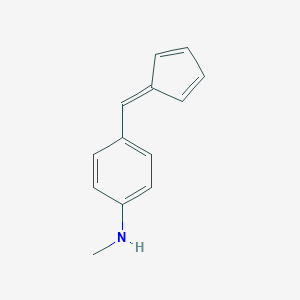
![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)
![4-[(E)-2-quinolin-6-ylethenyl]aniline](/img/structure/B182657.png)
![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)
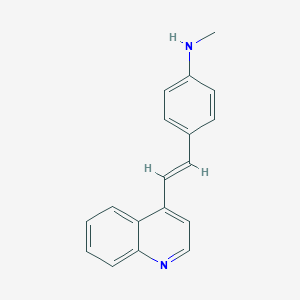
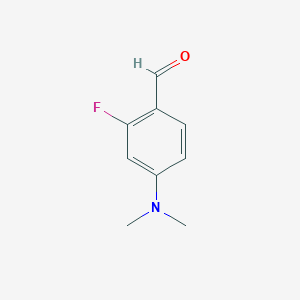
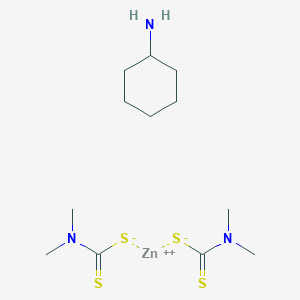
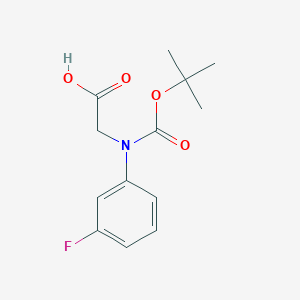
![4-[2-(2-Methoxyphenyl)ethenyl]quinoline](/img/structure/B182668.png)